N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide
Description
N-(2-((3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a pyrrolo[2,3-b]pyridine moiety via a propylamino-oxoethyl spacer. The pyrrolo[2,3-b]pyridine scaffold is a nitrogen-rich heterocycle commonly associated with kinase inhibition and modulation of signaling pathways . The benzamide group may enhance binding affinity through hydrogen-bond interactions with target proteins, while the spacer likely influences conformational flexibility and solubility.
Properties
IUPAC Name |
N-[2-oxo-2-(3-pyrrolo[2,3-b]pyridin-1-ylpropylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-17(14-22-19(25)16-6-2-1-3-7-16)20-11-5-12-23-13-9-15-8-4-10-21-18(15)23/h1-4,6-10,13H,5,11-12,14H2,(H,20,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGXHORUQJZVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCCCN2C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolopyridine core, followed by the introduction of the propylamine chain, and finally, the coupling with benzoyl chloride to form the benzamide group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted benzamides or pyrrolopyridine derivatives.
Scientific Research Applications
N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and processes such as cell proliferation or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural features, such as pyrrolo[2,3-b]pyridine cores, benzamide/sulfonamide groups, or related spacers.
Core Heterocycle and Substitution Patterns
The benzamide group at the terminal end provides polarity.
Analog 1415926-93-0: Features a dimethylaminoethyl-substituted pyrrolo[2,3-b]pyridine linked to a benzenesulfonamide. The sulfonamide group enhances acidity (pKa ~10) compared to benzamide, possibly improving solubility but reducing membrane permeability .
Analog 1201183-87-0 : Contains a triazolo[4,3-a]pyrazine fused ring system instead of pyrrolopyridine. This modification increases rigidity and may alter selectivity toward serine/threonine kinases over tyrosine kinases .
Key Insight : The absence of substitutions on the target compound’s pyrrolo[2,3-b]pyridine may limit steric hindrance, favoring broad-spectrum kinase binding, while sulfonamide analogs prioritize solubility and target-specific interactions.
Spacer and Chain Modifications
Target Compound: Uses a propylamino-oxoethyl spacer.
Analog 1242848-93-6 : Incorporates a tetrahydropyrrolo[1,2-a]pyrazine-sulfonyl group with a chlorophenyl substituent. The bulkier spacer and aromatic substituent likely enhance hydrophobic interactions but reduce metabolic stability .
Analog 1198100-78-5: Features an acrylamide linker with a pyrimidinyl group. The α,β-unsaturated carbonyl system enables covalent binding to cysteine residues in kinases (e.g., EGFR inhibitors), a mechanism absent in the target compound’s non-reactive benzamide .
Key Insight : Spacer length and reactivity critically influence mode of action (reversible vs. covalent inhibition) and pharmacokinetics.
Functional Group Impact on Pharmacokinetics
| Compound | Key Functional Groups | Predicted logP | Hydrogen Bond Donors |
|---|---|---|---|
| Target Compound | Benzamide, pyrrolopyridine | ~2.8 | 3 |
| 1415926-93-0 | Benzenesulfonamide, dimethylamino | ~1.5 | 2 |
| 1201183-87-0 | Fluorobenzenesulfonamide | ~3.0 | 2 |
| 1198100-78-5 | Acrylamide, pyrimidinyl | ~3.2 | 1 |
- Benzamide vs. Sulfonamide : The target compound’s benzamide has higher lipophilicity (logP ~2.8) than sulfonamide analogs (logP ~1.5–3.0), suggesting better blood-brain barrier penetration but lower aqueous solubility .
- Acrylamide vs. Alkyl Spacers : The acrylamide in 1198100-78-5 increases reactivity and irreversible binding but raises toxicity risks compared to the target’s stable spacer .
Biological Activity
N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a complex structure characterized by the following components:
- A pyrrolo[2,3-b]pyridine moiety, which is known for its role in various biological activities.
- An amino group linked to a benzamide , enhancing its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in inhibiting specific kinases and affecting cancer cell proliferation. The following sections summarize key findings from recent studies.
Kinase Inhibition
Studies have highlighted the compound's ability to inhibit fibroblast growth factor receptors (FGFRs). For instance, derivatives of pyrrolo[2,3-b]pyridine have shown potent inhibitory effects against FGFR1, 2, and 3 with IC50 values in the nanomolar range (7–712 nM) . This suggests that this compound may serve as a lead compound for developing FGFR inhibitors.
Anticancer Activity
The compound has demonstrated promising anticancer properties. For example:
- In vitro studies revealed that it can significantly inhibit the proliferation of various cancer cell lines (e.g., HepG2 and A549), with IC50 values often below 10 µM .
- The mechanism of action appears to involve apoptosis induction through caspase activation and poly ADP-ribose polymerase cleavage .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| FGFR Inhibition | FGFR1 | 7 | |
| FGFR Inhibition | FGFR2 | 9 | |
| FGFR Inhibition | FGFR3 | 25 | |
| Cancer Cell Proliferation Inhibition | HepG2 | <10 | |
| Cancer Cell Proliferation Inhibition | A549 | <10 |
Mechanistic Insights
The biological activity of this compound is closely linked to its structural properties. The presence of the pyrrolo[2,3-b]pyridine scaffold is crucial for its interaction with target proteins. Molecular docking studies have provided insights into how this compound binds to FGFRs and potentially other targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
